2,4-Diacetylaminotoluene

Description

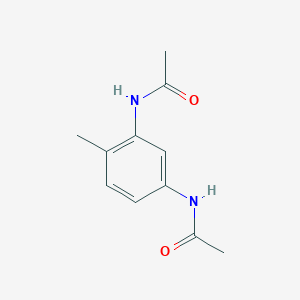

2,4-Diacetylaminotoluene (CAS No. 6282-12-8), also known as N,N'-diacetyl-toluenediamine, is a diacetylated metabolite derived from the biotransformation of 2,4-toluenediamine (2,4-TDA) . Its molecular formula is C₁₁H₁₄N₂O₂, featuring two acetyl groups attached to the amino groups of the parent compound 2,4-TDA (Figure 1). This acetylation reduces reactivity and enhances excretion efficiency, making it a critical detoxification product in mammalian systems .

In rodent studies, this compound accounts for 1.4–2.6% of urinary metabolites following 2,4-TDA exposure, highlighting its role as a minor but consistent metabolic byproduct . Its formation is mediated via N-acetylation pathways, predominantly in the liver and kidneys .

Properties

CAS No. |

6282-12-8 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N-(3-acetamido-4-methylphenyl)acetamide |

InChI |

InChI=1S/C11H14N2O2/c1-7-4-5-10(12-8(2)14)6-11(7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15) |

InChI Key |

XAHUNQAOCGDSBW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C)NC(=O)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)NC(=O)C |

Other CAS No. |

6282-12-8 |

Synonyms |

2,4-diacetylaminotoluene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Metabolic Comparison

The following compounds share structural or metabolic relationships with 2,4-diacetylaminotoluene:

Key Observations :

- Acetylation Reduces Toxicity: this compound is less toxic than 2,4-TDA due to reduced electrophilicity.

- Species-Specific Metabolism: In Fischer 344 rats, acetylation dominates (e.g., this compound formation), while Wistar rats exhibit higher phenolic metabolites (<3% acetylated products) .

- Excretion Efficiency: Diacetylated metabolites like this compound are excreted more rapidly (half-life: 4.6–8 hours in rats) compared to monoacetylated intermediates .

Toxicokinetic and Pharmacological Differences

Table 1: Comparative Toxicokinetic Data

Notes:

- Metabolic Pathways: 2,4-TDA undergoes oxidation (to benzoic acids) and acetylation (to mono-/diacetylated forms). This compound is a terminal product in acetylation, while 4-acetylamino-2-aminotoluene serves as a transient intermediate .

- Exposure Level Impact: Lower doses of 2,4-TDA favor acetylation (e.g., diacetylaminotoluene formation), whereas higher doses saturate metabolic enzymes, leading to accumulation of reactive intermediates .

Functional Analog: Diethyltoluenediamine (DETDA)

DETDA, an ethyl-substituted derivative of TDA, shares metabolic similarities with 2,4-TDA.

- DETDA is metabolized to mono- and diacetylated species akin to this compound .

- Expected excretion routes include urinary elimination of acetylated products, though specific percentages remain unquantified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.